Balanced Dual Agonism vs. Skewed Activation Profiles of Other Glitazars
Imiglitazar exhibits a balanced, high-potency dual agonism on PPARα and PPARγ1. Its EC50 values for these targets are within a 2.2-fold range, contrasting with other glitazars like tesaglitazar, which show a strong skew toward PPARγ activation. In a transient transactivation assay, Imiglitazar showed EC50s of 67 nM (hPPARα) and 31 nM (hPPARγ1) [1]. Comparatively, tesaglitazar exhibits EC50 values for human PPARα of 3.6 μM (or 13.4 μM for rat) and human PPARγ of 0.2 μM, a roughly 18- to 67-fold difference in potency [2]. This indicates Imiglitazar provides more equal activation of both targets at a single, relevant concentration.
| Evidence Dimension | Receptor Activation Potency and Balance (EC50) |
|---|---|
| Target Compound Data | hPPARα: 67 nM; hPPARγ1: 31 nM |
| Comparator Or Baseline | Tesaglitazar: hPPARα EC50 = 3.6 μM; hPPARγ EC50 = 0.2 μM |
| Quantified Difference | Ratio of PPARα to PPARγ1 EC50: Imiglitazar = 2.2; Tesaglitazar = 18 (human) to 67 (rat) |
| Conditions | Transient transactivation assay (Imiglitazar); Reported activity values (Tesaglitazar) |
Why This Matters
A balanced dual agonist profile is hypothesized to be more effective for simultaneously addressing diabetic dyslipidemia (PPARα) and insulin resistance (PPARγ) at a single dose, avoiding the disproportionate side effects associated with strong PPARγ skew.
- [1] Sakamoto, J., Kimura, H., Moriyama, S., Odaka, H., Momose, Y., Sugiyama, Y., & Sawada, H. (2004). A novel oxyiminoalkanoic acid derivative, TAK-559, activates human peroxisome proliferator-activated receptor subtypes. European Journal of Pharmacology, 495(1), 17–26. View Source
- [2] TargetMol. (n.d.). Tesaglitazar (T17044) Product Page. View Source
